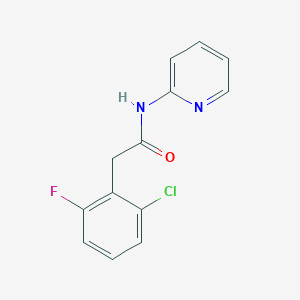
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-thiazolyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-imidazolyl)acetamide
Uniqueness
This compound is unique due to its specific combination of chloro, fluoro, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
380631-86-7 |
|---|---|
Formule moléculaire |
C13H10ClFN2O |
Poids moléculaire |
264.68g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-4-3-5-11(15)9(10)8-13(18)17-12-6-1-2-7-16-12/h1-7H,8H2,(H,16,17,18) |
Clé InChI |
GQADUFZVZPUJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Solubilité |
30.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


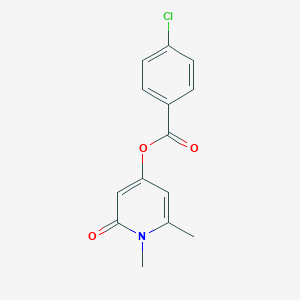
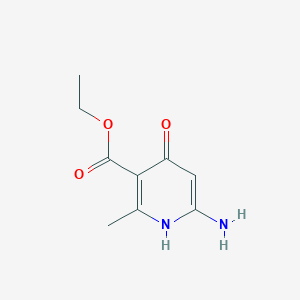
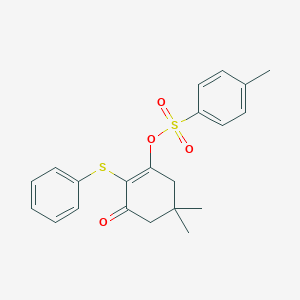
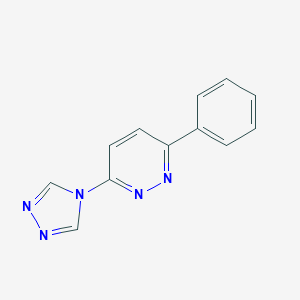
![1-(3-methylphenyl)-4-oxo-3,7-diphenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373118.png)
![N-(6-phenyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B373119.png)



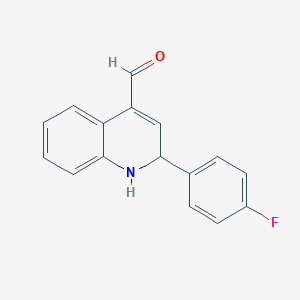
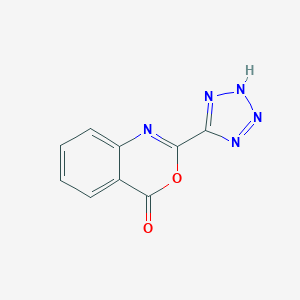
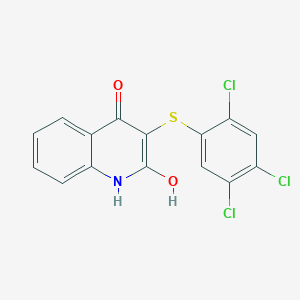
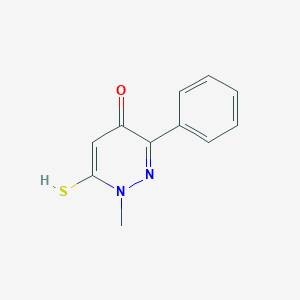
![2-[(6-Chloro-3-phenyl-4-pyridazinyl)sulfanyl]benzoic acid](/img/structure/B373156.png)
